

An In-depth Technical Guide to 6-Chloro-N-methylpyrimidin-4-amine

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Compound of Interest

Compound Name: 6-Chloro-N-methylpyrimidin-4-amine

Cat. No.: B183561

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Introduction

6-Chloro-N-methylpyrimidin-4-amine, a substituted pyrimidine derivative, serves as a crucial building block in medicinal chemistry and drug discovery. Its structural motif is found in various compounds with a wide range of biological activities. This technical guide provides a summary of its known chemical properties. However, a comprehensive experimental dataset for this compound is not readily available in the public domain. This document outlines the available data and highlights areas where further experimental characterization is required.

Core Chemical Properties

A summary of the fundamental chemical and physical properties of **6-Chloro-N-methylpyrimidin-4-amine** is provided in Table 1. It is important to note that several key experimental values, such as boiling point, solubility, pKa, and logP, are not well-documented in publicly accessible literature and are often presented as predicted values.

Table 1: Physicochemical Properties of **6-Chloro-N-methylpyrimidin-4-amine**

Property	Value	Source(s)
IUPAC Name	6-chloro-N-methylpyrimidin-4-amine	[1]
Synonyms	4-Chloro-6-(methylamino)pyrimidine, (6-chloropyrimidin-4-yl)methylamine	[2]
CAS Number	65766-32-7	[2]
Molecular Formula	C ₅ H ₆ ClN ₃	[2]
Molecular Weight	143.57 g/mol	[2]
Appearance	Solid, White to off-white	[2][3]
Melting Point	138-142 °C	[3]
Boiling Point	279.7 ± 20.0 °C (Predicted)	[3]
Density	1.338 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	2.50 ± 0.10 (Predicted)	[3]
LogP	Not Experimentally Determined	
Solubility	Not Quantitatively Determined	

Spectroscopic Data

Detailed experimental spectroscopic data for **6-Chloro-N-methylpyrimidin-4-amine**, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, are not consistently available in peer-reviewed literature or major chemical databases. While data for structurally related compounds exists, direct spectral analysis of the title compound is necessary for unambiguous identification and characterization. For instance, the ¹H and ¹³C NMR spectra of the related compound 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine have been reported as: ¹H NMR (CDCl₃, 400 MHz), δ: 8.51 (s, 1H), 7.393-7.37(m, 3H), 7.17-7.15(m, 2H), 3.57 (s, 3H); ¹³C NMR (CDCl₃, 100 Hz), δ: 156.6, 153.9, 152.4, 142.2, 129.8, 128.6, 126.3, 41.7.[4] The mass spectrum for this related compound showed an ES-MS of 265.0 [(M + H⁺)]. [4] However, these values are not directly transferable to **6-Chloro-N-methylpyrimidin-4-amine**.

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of **6-Chloro-N-methylpyrimidin-4-amine** is not readily available in the scientific literature. However, a synthetic procedure for a structurally similar compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, has been documented and may serve as a starting point for developing a synthetic route.

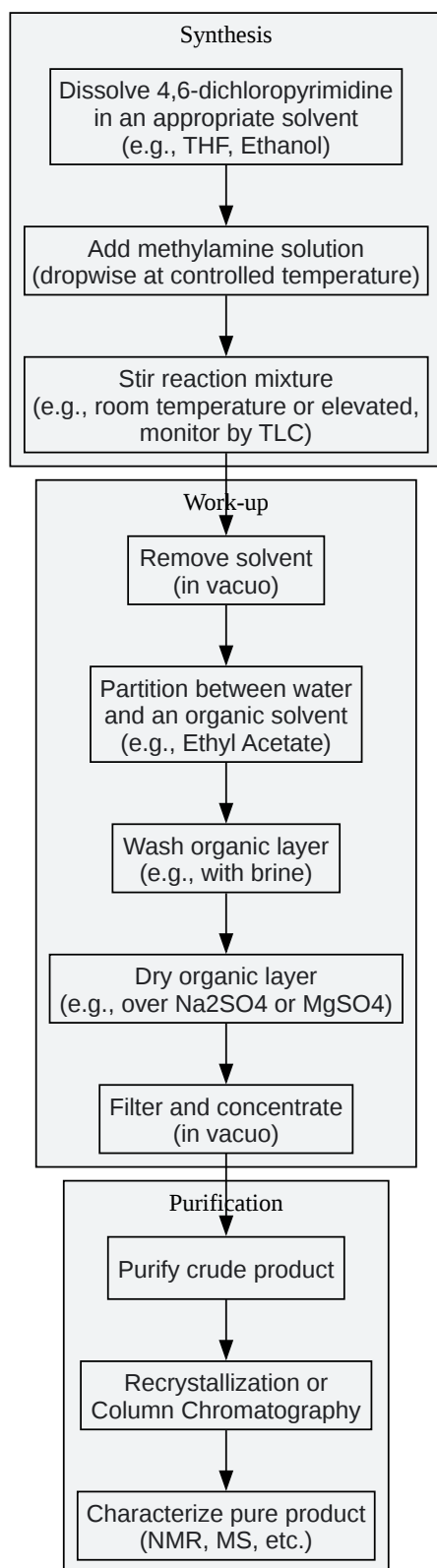
Synthesis of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine (for reference):[\[4\]](#)

To a solution of 4,6-dichloro-5-nitropyrimidine (2.08 g, 10.8 mmol) and triethylamine (13.0 mL, 0.55 mmol) in anhydrous THF (25 mL), a solution of N-methylbenzylamine (0.85 mL, 10.8 mmol) in anhydrous THF (15 mL) was added slowly. The reaction mixture was stirred at room temperature overnight. The solvent was removed in vacuo, and the residue was diluted with water and extracted with ethyl acetate. The organic phase was washed with 1N HCl and brine, dried over anhydrous MgSO₄, and concentrated in vacuo to yield the crude product.

Purification by recrystallization from methanol afforded the pure product.

To adapt this for the synthesis of **6-Chloro-N-methylpyrimidin-4-amine**, one might consider starting with 4,6-dichloropyrimidine and reacting it with methylamine. The reaction conditions, including solvent, temperature, and purification method, would need to be optimized.

Below is a logical workflow for the synthesis and purification of a pyrimidine derivative, based on the available information for related compounds.



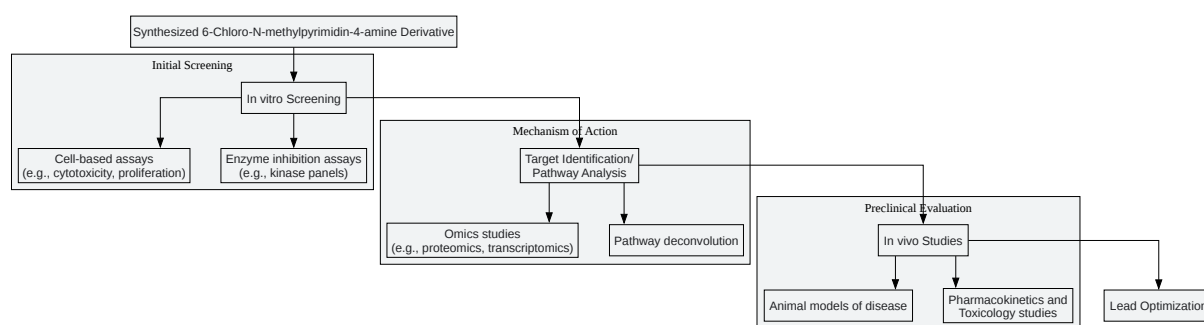
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Figure 1. A generalized workflow for the synthesis and purification of **6-Chloro-N-methylpyrimidin-4-amine**.

Biological Activity and Signaling Pathways

The pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents.[5] However, there is no specific information available in the public domain that directly links **6-Chloro-N-methylpyrimidin-4-amine** to a particular biological signaling pathway or target. Its role as a synthetic intermediate suggests that it is primarily used in the construction of more complex molecules that are then evaluated for their biological effects.[6][7]

The following diagram illustrates a hypothetical workflow for the biological evaluation of a novel pyrimidine derivative.



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Figure 2. A conceptual workflow for the biological evaluation of a novel pyrimidine derivative.

Conclusion

6-Chloro-N-methylpyrimidin-4-amine is a valuable reagent in synthetic and medicinal chemistry. While its basic chemical identifiers are known, a significant amount of experimental data regarding its physicochemical properties, a detailed and optimized synthesis protocol, and its potential biological activities remains to be determined. The information and workflows provided in this guide are intended to serve as a foundation for researchers to design and execute further studies to fully characterize this compound and explore its potential in drug discovery and development.

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